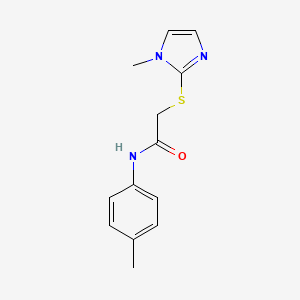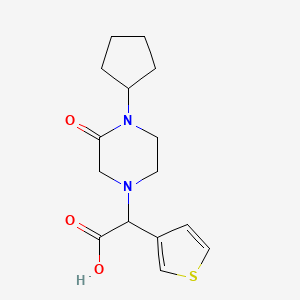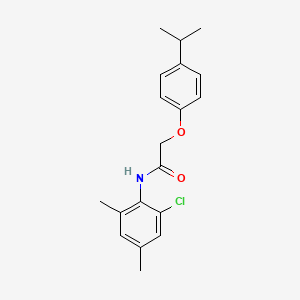![molecular formula C15H17N3OS B5662075 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE](/img/structure/B5662075.png)
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE: is a heterocyclic compound that contains a furan ring, a triazine ring, and a thione group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of furan-2-carbaldehyde with 2-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazine-thione compound. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced to form corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
- Oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.
- Reduction of the triazine ring can produce amine derivatives.
- Substitution reactions can lead to a variety of substituted triazine-thione compounds.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, the compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, anticancer agent, and in the treatment of other diseases. Its unique structure allows for the design of derivatives with enhanced biological activity.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用机制
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Furan-2-carbaldehyde: A precursor in the synthesis of the compound.
2-Methylphenylhydrazine: Another precursor used in the synthesis.
Thiourea: Used in the cyclization step to form the triazine-thione ring.
Uniqueness: The uniqueness of 5-[(FURAN-2-YL)METHYL]-1-(2-METHYLPHENYL)-1,3,5-TRIAZINANE-2-THIONE lies in its combination of a furan ring, a triazine ring, and a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable complexes with metals further enhances its utility in research and industry.
属性
IUPAC Name |
5-(furan-2-ylmethyl)-1-(2-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-12-5-2-3-7-14(12)18-11-17(10-16-15(18)20)9-13-6-4-8-19-13/h2-8H,9-11H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXQJFQGTXZSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
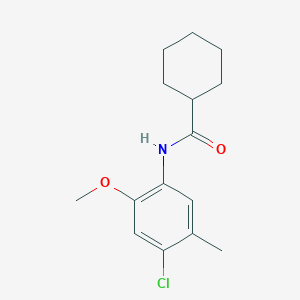
![N-(2-fluorophenyl)-2-[(6-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B5662013.png)
![5-{[2-(methylthio)pyridin-3-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5662029.png)
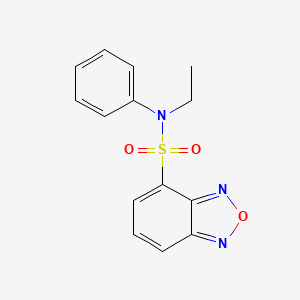
![{3-allyl-1-[(3-methoxyphenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5662038.png)
![(5-cyclopropyl-1,3,4-oxadiazol-2-yl){2-[(3-methylpyridin-2-yl)amino]ethyl}amine](/img/structure/B5662040.png)
![6,7-dihydro-5H-dibenzo[c,e]azepin-5-one](/img/structure/B5662048.png)
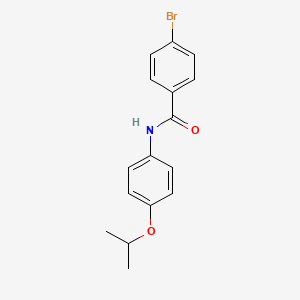
![2-[4-(4-PROPANAMIDOBENZAMIDO)PHENOXY]ACETIC ACID](/img/structure/B5662054.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5662060.png)
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)
